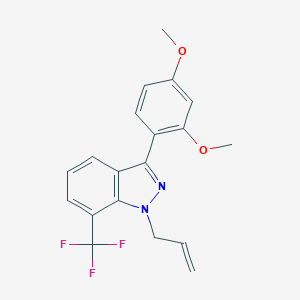
SGA360
Cat. No. B117033
Key on ui cas rn:
680611-86-3
M. Wt: 362.3 g/mol
InChI Key: BMIOASGFHBRKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07601847B2
Procedure details


Under an atmosphere of nitrogen, a 1.3 M tetrahydrofuran solution of lithium(trimethylsilyl)amide (1.26 L, 1.63 mol) was added to a cold (−15 to −10° C.) stirred solution of 3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole (0.250 kg, 0.766 mol) in tetrahydrofuran (1.66 kg, 1.87 L) and dimethylformamide (0.227 kg, 0.240 L). The addition was carried out over 40-50 min and the temperature of the reaction mixture was maintained at −15 to −10° C. during the course of the addition. The reaction mixture was then warmed to 15-20° C. over about 1 hour. Allyl bromide (0.282 kg, 0.202 L, 2.33 mol) was added over 20-30 min. The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h. Anhydrous 2B alcohol (anhydrous ethanol with 0.5 to 0.6% by weight of toluene as a denaturant, 04.08 kg, 0.500 L) was then added to the reaction mixture. The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L. An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate. The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L. The stirred concentrate was first cooled to 15-20° C. over 3 h and then to 5-10° C. over 1 h. The mixture was stirred for 2 h at 5-10° C. The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period. The product was then isolated by filtration, washed with cold (5-10° C.) 2B alcohol (2×0.3 L), and dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C. The yield of 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole was 0.18 kg (64% of theory).
Quantity
0.25 kg
Type
reactant
Reaction Step One




[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
lithium(trimethylsilyl)amide
Quantity
1.26 L
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
C[Si]([NH-])(C)C.[Li+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[C:17]1[C:25]2[C:20](=[C:21]([C:26]([F:29])([F:28])[F:27])[CH:22]=[CH:23][CH:24]=2)[NH:19][N:18]=1.[CH2:30](Br)[CH:31]=[CH2:32].C(O)C>O1CCCC1.CN(C)C=O.C1(C)C=CC=CC=1>[CH2:32]([N:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][C:21]=2[C:26]([F:29])([F:28])[F:27])[C:17]([C:10]2[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:9]=2[O:8][CH3:7])=[N:18]1)[CH:31]=[CH2:30] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1=NNC2=C(C=CC=C12)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
1.87 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.24 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.202 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Step Three
Step Four
|
Name
|
lithium(trimethylsilyl)amide
|
|
Quantity
|
1.26 L
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[NH-].[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-12.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 h at 5-10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then warmed to 15-20° C. over about 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h
|
|
Duration
|
45 (± 5) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The stirred concentrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was first cooled to 15-20° C. over 3 h
|
|
Duration
|
3 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to 5-10° C. over 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was then isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold (5-10° C.) 2B alcohol (2×0.3 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C
|
Outcomes


Product
Details
Reaction Time |
45 (± 5) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
